molecular formula C18H15N3OS B14118036 (E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

(E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B14118036
M. Wt: 321.4 g/mol
InChI Key: MNCPWKNJMHGLAU-UHFFFAOYSA-N
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Description

(E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of indolinone and benzo[b]thiophene moieties, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation reaction between 1-methyl-2-oxoindoline-3-carbaldehyde and 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of a suitable base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using industrial reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is used as a building block for synthesizing more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(1-methyl-2-oxoindol-3-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C18H15N3OS/c1-21-14-8-4-2-7-12(14)16(18(21)22)20-17-13(10-19)11-6-3-5-9-15(11)23-17/h2,4,7-8H,3,5-6,9H2,1H3

InChI Key

MNCPWKNJMHGLAU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=C(C4=C(S3)CCCC4)C#N)C1=O

Origin of Product

United States

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